2-cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide
Description
2-cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide is a hydrazide-hydrazone derivative characterized by a cyanoacetohydrazide backbone conjugated with a 1-methyl-3-oxo-3-phenylpropylidene moiety. This compound serves as a versatile precursor for synthesizing bioactive heterocycles, including pyridones, pyrimidines, and azoles, due to its reactive cyano and hydrazone functional groups . Its structure enables diverse non-covalent interactions, such as N–H···O hydrogen bonding, which stabilize supramolecular assemblies in the solid state .
Properties
IUPAC Name |
2-cyano-N-[(E)-(4-oxo-4-phenylbutan-2-ylidene)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10(15-16-13(18)7-8-14)9-12(17)11-5-3-2-4-6-11/h2-6H,7,9H2,1H3,(H,16,18)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNXYCSEWJLAGC-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC#N)CC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC#N)/CC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328534 | |
| Record name | 2-cyano-N-[(E)-(4-oxo-4-phenylbutan-2-ylidene)amino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820514 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1086229-94-8 | |
| Record name | 2-cyano-N-[(E)-(4-oxo-4-phenylbutan-2-ylidene)amino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N’-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide typically involves the condensation of cyanoacetohydrazide with an appropriate aldehyde or ketone. One common method is the reaction of cyanoacetohydrazide with 1-methyl-3-oxo-3-phenylpropionaldehyde under reflux conditions in ethanol, using a catalytic amount of acetic acid. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent recovery and recycling processes are often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Cyclization Reactions
The hydrazone group facilitates intramolecular cyclization under basic or acidic conditions, forming nitrogen-containing heterocycles.
Pyrazole Formation
Reaction with α,β-unsaturated carbonyl compounds or alkynes yields substituted pyrazoles. For example:
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Conditions : Cu-catalyzed domino C–N coupling/hydroamination .
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Mechanism : Hydrazone acts as a 1,3-dipole in [3+2] cycloadditions with alkynes.
Example Pathway
Nucleophilic Additions
The active methylene group () adjacent to the nitrile participates in Knoevenagel condensations and Michael additions.
Knoevenagel Condensation
Table 1: Condensation Reactions
Condensation with Electrophiles
The hydrazide group reacts with aldehydes, ketones, or aryl sulfonates to form hydrazone derivatives.
Hydrazone Formation
Key Data
Heterocyclic Ring Formation
Reaction with nitrogen nucleophiles (e.g., thiosemicarbazide) yields thiadiazine or thiophene derivatives.
Oxidation and Functionalization
The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines under controlled conditions.
Nitrile Hydrolysis
Scientific Research Applications
Research indicates that 2-cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound has significant antimicrobial activity against various pathogens, potentially making it useful in developing new antibiotics or antifungal agents.
- Cytotoxicity : The compound shows promising results against cancer cell lines, indicating its potential as an anti-cancer agent. Studies have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have been shown to inhibit enzymes like acetylcholinesterase, which is significant in neurodegenerative diseases.
Molecular Docking Studies
Molecular docking studies have been conducted to understand how this compound interacts with biological targets at the molecular level. These studies help in predicting the binding affinity and potential efficacy of the compound against various biological targets.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of derivatives similar to this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be around 256 µg/mL, indicating good antimicrobial activity.
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) demonstrated that treatment with this compound significantly reduced cell viability. The mechanisms involved included G0/G1 phase arrest and increased markers of apoptosis, highlighting its potential as an anti-cancer therapeutic.
Mechanism of Action
The mechanism of action of 2-cyano-N’-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide involves its ability to act as both a nucleophile and an electrophile. The cyano group and the hydrazide moiety can participate in nucleophilic addition and substitution reactions, while the phenylpropylidene group can stabilize intermediates through resonance effects. These properties enable the compound to form stable heterocyclic structures and interact with various biological targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Effects: The 1-methyl-3-oxo-3-phenylpropylidene group in the target compound enhances π-π stacking interactions compared to halogenated (e.g., 2-chloro in ) or heterocyclic (e.g., pyranone in ) analogs. This influences solubility and crystallinity .
- Synthetic Efficiency : Green methods (e.g., L-proline-catalyzed grinding in ) achieve higher yields (85%) than traditional reflux (72% in ), highlighting the role of catalysts in optimizing reactions .
Physicochemical Properties
Table 2: Spectral and Crystallographic Data
Key Observations :
- Spectral Trends: The C≡N stretching frequency (2208–2220 cm⁻¹) is consistent across analogs, confirming the cyano group’s stability. $ ^1H $-NMR signals for the hydrazide NH proton appear near δ 8.15–8.30 ppm .
- Crystal Packing: The target compound forms centrosymmetric dimers via N–H···O bonds, while dimethylamino-substituted analogs exhibit extended chains, affecting their thermal stability .
Table 3: Bioactivity Profiles
Key Observations :
- Anticancer Potency : The target compound (IC50 = 12.5 µM) is less potent than indole-based analogs (IC50 = 8.2 µM), likely due to the indole moiety’s enhanced DNA intercalation .
- Antimicrobial Efficacy: Pyranone-substituted derivatives show broad-spectrum activity (MIC = 25–50 µg/mL), whereas the target compound’s bioactivity remains underexplored .
Biological Activity
2-Cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide, with the chemical formula C13H13N3O2 and CAS number 1086229-94-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
| Property | Value |
|---|---|
| Molecular Formula | C13H13N3O2 |
| Molecular Weight | 243.27 g/mol |
| Melting Point | 122-123 °C |
| Purity | >90% |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell proliferation. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies
Recent research has indicated that this compound induces apoptosis in cancer cells through the following mechanisms:
- Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on the growth of several cancer cell lines, including HepG2 and MCF7, with IC50 values ranging from 27 to 52 µg/mL .
- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death. This was observed in assays measuring caspase activation in treated cells .
Case Studies
Case Study 1: Hepatocellular Carcinoma (HepG2 Cells)
In a study evaluating the cytotoxic effects of various compounds on HepG2 cells, this compound demonstrated an IC50 value of approximately 30 µg/mL, indicating potent activity against liver cancer cells. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
Case Study 2: Breast Cancer (MCF7 Cells)
Another investigation focused on MCF7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value around 50 µg/mL. The study suggested that the compound's efficacy might be enhanced when used in combination with other chemotherapeutic agents .
Antioxidant Activity
Recent studies have also explored the antioxidant potential of this compound. It was found to scavenge free radicals effectively, which may contribute to its overall cytotoxic effects by reducing oxidative stress within cancer cells .
Mechanistic Insights
The compound's biological activity appears to involve:
- Mitochondrial Pathways : Disruption of mitochondrial membrane potential leading to apoptosis.
- Caspase Activation : Induction of intrinsic apoptotic pathways through caspase activation cascades.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via condensation of cyanoacetic acid hydrazide with a ketone precursor (e.g., 1-methyl-3-oxo-3-phenylpropanal) under reflux in ethanol. Optimization involves varying solvents (e.g., absolute ethanol vs. methanol), reaction times (1–4 hours), and stoichiometric ratios. Catalysts like L-proline improve yields (up to 92%) and reduce reaction times via green chemistry protocols . Characterization relies on melting points, IR (C≡N stretch at ~2200 cm⁻¹), and NMR (δ 2.13 ppm for CH₃, δ 10.90 ppm for NH) .
Q. How is the structural confirmation of this hydrazone achieved, and what analytical techniques are critical?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the (E)-configuration and planar geometry of the hydrazone moiety. Complementary techniques include:
- ¹H/¹³C NMR : Assignments of imine (C=N) and carbonyl (C=O) signals.
- Mass spectrometry : Molecular ion peaks matching calculated masses (e.g., [M+H]⁺ = 231.25 for C₁₂H₁₃N₃O₂) .
- Elemental analysis : C, H, N percentages within ±0.3% of theoretical values .
Q. What purification methods are recommended for isolating this compound?
- Methodology : Recrystallization from ethanol or acetonitrile yields high-purity crystals (56–92%). For complex mixtures, column chromatography with silica gel (ethyl acetate/hexane eluent) resolves isomers or byproducts. Purity is validated via HPLC (≥95%) .
Advanced Research Questions
Q. How does this compound inhibit xanthine oxidase (XO), and what structural features drive its activity?
- Methodology : Molecular docking (AutoDock Vina) reveals that the hydrazone group coordinates with the molybdenum center in XO’s active site, mimicking allopurinol. The cyano group enhances electron withdrawal, stabilizing inhibitor-enzyme interactions. IC₅₀ values (≤10 μM) are determined via UV-Vis assays monitoring uric acid formation at 295 nm .
Q. What antitumor mechanisms have been proposed, and how do structural modifications affect potency?
- Methodology : In vitro assays (NCI-60 panel) show antiproliferative activity (IC₅₀ = 9.90–10.70 μM) against HepG2 and PC-3 cells. Substituents like chloro or morpholino groups improve cell membrane penetration, while bulky aryl groups reduce efficacy. Apoptosis is confirmed via flow cytometry (Annexin V/PI staining) .
Q. How can nonlinear optical (NLO) properties of this compound be characterized for photonic applications?
- Methodology : Third-order NLO responses are quantified via Z-scan techniques (λ = 532 nm), measuring nonlinear absorption (β) and refractive index (n₂). Conjugation length and electron-withdrawing groups (e.g., cyano) enhance hyperpolarizability (10⁻³⁰ esu), making it suitable for optical limiting .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodology : Discrepancies arise from substituent effects (e.g., methoxy vs. trifluoromethoxy groups altering XO inhibition by 30%). Standardize assay protocols (e.g., enzyme source, pH) and validate via dose-response curves. QSAR models identify critical descriptors (e.g., logP, polar surface area) .
Q. What strategies enhance stability and potency against Gram-negative pathogens via biotin pathway targeting?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
